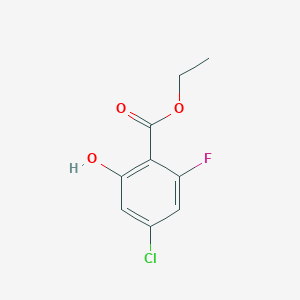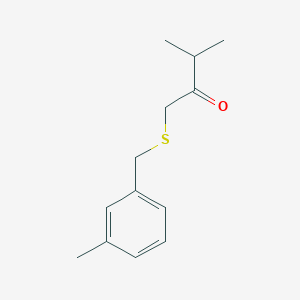![molecular formula C35H43CoN2O5S B13655148 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and bis(1,1-dimethylethyl)phenol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt typically involves the following steps:
Ligand Preparation: The ligand is synthesized by reacting 1,2-cyclohexanediamine with 4-bis(1,1-dimethylethyl)phenol in the presence of a suitable base.
Complex Formation: The prepared ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in an appropriate solvent under inert atmosphere to form the desired coordination complex.
Industrial Production Methods
化学反应分析
Types of Reactions
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Ligand substitution reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
科学研究应用
Chemistry
In chemistry, [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology
Medicine
In medicine, the compound is being investigated for its potential use in therapeutic applications, such as in the development of new drugs that target specific metal-dependent biological pathways.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as magnetic or electronic materials.
作用机制
The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can activate the substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application of the compound.
相似化合物的比较
Similar Compounds
[[2,2’-Bipyridine]cobalt(II) chloride: Another cobalt coordination complex with different ligands.
[[1,10-Phenanthroline]cobalt(II) chloride: A cobalt coordination complex with phenanthroline ligands.
Uniqueness
The uniqueness of [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt lies in its specific ligand system, which imparts unique properties to the complex, such as enhanced stability and specific reactivity patterns.
属性
分子式 |
C35H43CoN2O5S |
|---|---|
分子量 |
662.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[[(1R,2S)-2-[(5-tert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H38N2O2.C7H8O3S.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;1-6-2-4-7(5-3-6)11(8,9)10;/h11-18,23-24,31-32H,7-10H2,1-6H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t23-,24+;; |
InChI 键 |
OMDLXXAXHOMGFQ-RMVGASQLSA-K |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=N[C@@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C=C1)[O-])C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)[O-].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
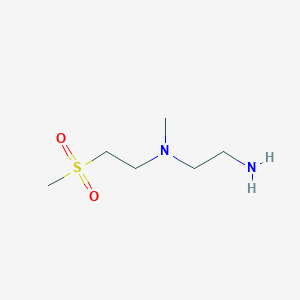



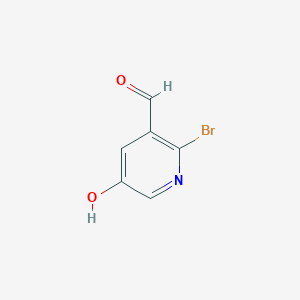
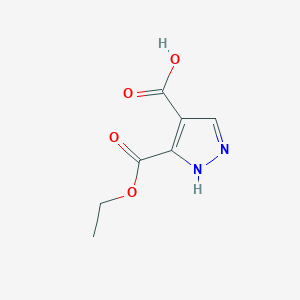
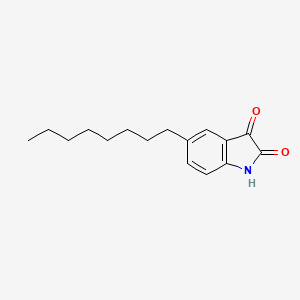
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)
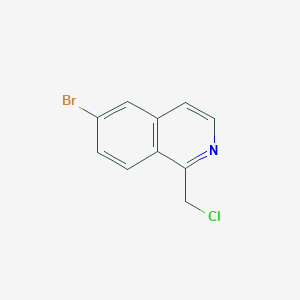
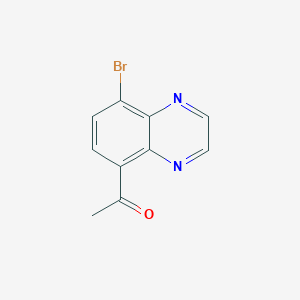
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
